molecular formula C17H20N8OS B2512865 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea CAS No. 899968-98-0

1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Cat. No. B2512865
CAS RN: 899968-98-0
M. Wt: 384.46
InChI Key: VIALIVKXEJMSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Crystal Structure Insights

The crystal structure analysis of a compound closely related to 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea reveals insights into the molecular geometry and intermolecular interactions. A study on a similar compound, azimsulfuron, showed that the dihedral angles between the central pyrazole and the terminal rings play a crucial role in the molecular structure, influencing the three-dimensional architecture through hydrogen bonding and weak π–π interactions (Jeon, Kim, Kwon, & Kim, 2015).

Synthesis and Screening

Synthetic strategies for pyrimidine derivatives, including those similar to the compound , have been explored for various pharmacological activities. A study on the synthesis and biological screening of novel pyrimidine derivatives highlighted the potential of these compounds in anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, providing a foundation for further exploration of similar compounds (Bhat, Kumar, Nisar, & Kumar, 2014).

Spectroscopic Studies

Spectroscopic studies on cyclic urea adducts, including those with pyrimidine structures, offer insights into the molecular interactions and the effect of ligand coordination. Research on the spectroscopic characteristics of such compounds in solution has provided valuable information on their structural dynamics and potential applications in various fields (Aitken & Onyszchuk, 1985).

Green Synthesis Approaches

The application of green chemistry principles in the synthesis of pyrimidine derivatives, including 1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea, is an important area of research. A study demonstrated the use of D-xylonic acid as both a solvent and a catalyst in the synthesis of dihydropyrimidinones, highlighting the environmental benefits and efficiency of such approaches (Ma, Zhong, Peng, & Sun, 2016).

Herbicidal Activities

Research into urea compounds containing pyrimidine and thiadiazole rings has shown potential herbicidal activities, suggesting applications in agriculture for compounds with similar structures. The design and synthesis of these compounds, and their preliminary bioassay results, provide a basis for further exploration of related compounds for herbicidal use (Sheng, 2014).

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8OS/c1-12-11-13(2)20-15(19-12)21-16(26)18-9-6-10-27-17-22-23-24-25(17)14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H2,18,19,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIALIVKXEJMSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NCCCSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-dimethylpyrimidin-2-yl)-3-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.